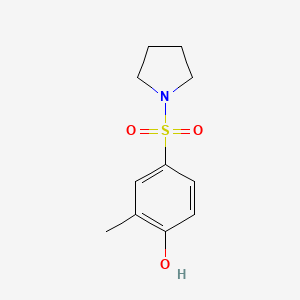

2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol

Description

2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol is a synthetic organic compound characterized by a phenolic core substituted with a methyl group at the 2-position and a pyrrolidine sulfonyl moiety at the 4-position. The sulfonyl group (-SO₂-) bridges the aromatic ring and the pyrrolidine heterocycle, imparting unique electronic and steric properties to the molecule.

The compound’s molecular formula is C₁₁H₁₅NO₃S (molecular weight: 241.3 g/mol). Key functional groups include the phenolic hydroxyl (-OH), which confers acidity (pKa ~10), and the sulfonamide group, which enhances solubility in polar solvents.

Properties

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-8-10(4-5-11(9)13)16(14,15)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEZWVAKICUVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reduction of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

One of the most documented routes involves the catalytic hydrogenation of 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol to yield the corresponding amino derivative, which can then be further processed to the target phenol derivative.

- Procedure :

- Dissolve 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol in tetrahydrofuran (THF).

- Add 7.5% palladium on carbon (Pd-C) catalyst (about 0.2 g per 2.19 g substrate).

- Stir under a hydrogen atmosphere at room temperature for 4 hours.

- Filter through celite to remove catalyst.

- Concentrate the filtrate under reduced pressure.

- Purify the residue by silica gel chromatography using a 1:1 mixture of n-hexane and ethyl acetate as eluent.

- Yield: Approximately 70-75% as a cream-colored solid.

This method is efficient and widely used due to mild conditions and good yields.

Sulfonylation of Phenol Derivatives

The introduction of the pyrrolidine-1-sulfonyl group onto the phenol ring can be achieved by sulfonyl chloride chemistry:

- Typical Reaction Conditions :

- React phenol or substituted phenol with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine or diisopropylethylamine.

- Solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Temperature control is critical, often performed at 0 °C to room temperature.

- Reaction times vary from 1 to 24 hours depending on scale and reactivity.

This step is often followed by purification through extraction and chromatography.

Use of Hydrogenation Catalysts in Intermediate Steps

Hydrogenation catalysts such as platinum (IV) oxide or 5% platinum on carbon are used in related pyrrolidine derivative syntheses, which may be adapted for this compound:

- Catalysts: PtO2, 5% Pt/C

- Solvents: Mixtures of ethanol and methanol (ratios ~2:1 to 3:1 v/v) or THF

- Conditions: Ambient temperature hydrogenation under atmospheric or slight pressure of hydrogen

- Applications: Reduction of unsaturated intermediates such as 2-methylpyrroline to 2-methylpyrrolidine derivatives, which are key building blocks for sulfonylation steps.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonylation of phenol | Pyrrolidine-1-sulfonyl chloride, base (Et3N or DIPEA) | DCM, THF, or DMF | 0 °C to room temp | 1–24 hours | Base scavenges HCl byproduct |

| Catalytic hydrogenation | Pd-C (7.5%), H2 gas | THF | Room temperature | ~4 hours | Filtration through celite post-reaction |

| Reduction of unsaturated intermediates | PtO2 or 5% Pt/C catalyst | EtOH/MeOH mixture or THF | Ambient | Variable | Used for pyrrolidine ring formation |

| Purification | Silica gel chromatography | n-Hexane/ethyl acetate (1:1) | Ambient | — | Removes impurities and side products |

Research Findings and Comparative Analysis

The palladium-catalyzed hydrogenation of nitro-substituted precursors is a clean and high-yielding method for preparing amino-substituted phenols, which can be subsequently functionalized to yield the target compound.

Sulfonylation reactions using pyrrolidine-1-sulfonyl chloride are well-established, with solvent and base choice crucial for minimizing side reactions and maximizing yield.

Platinum-based catalysts provide an effective route to prepare pyrrolidine intermediates, which are important for attaching the sulfonyl moiety onto the phenol ring.

Avoidance of environmentally harmful reagents such as dichloromethane and corrosive acids is emphasized in modern protocols, favoring safer solvents like THF and alcohol mixtures.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic hydrogenation of nitro-phenol | 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol | Pd-C, H2, THF | ~70-75 | Mild conditions, good selectivity | Requires hydrogen atmosphere |

| Sulfonylation of phenol | 2-methylphenol or derivatives | Pyrrolidine-1-sulfonyl chloride, base, DCM or DMF | 60-80 | Direct introduction of sulfonyl group | Use of corrosive sulfonyl chloride |

| Hydrogenation of 2-methylpyrroline | 2-methylpyrroline | PtO2 or Pt/C, EtOH/MeOH | High | Efficient stereoselective hydrogenation | Catalyst cost, handling precautions |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The sulfonyl group can be reduced under specific conditions to yield different products.

Substitution: The methyl and pyrrolidine-1-sulfonyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the sulfonyl group can produce sulfinates or sulfides.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed promising COX-2 inhibitory activity, leading to reduced inflammation in animal models.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit broad-spectrum antibacterial activity. The sulfonyl group is believed to play a key role in binding to bacterial enzymes, thereby inhibiting their function.

Case Study:

In vitro studies have shown that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Biochemical Research

In biochemical research, this compound has been utilized as a tool to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it valuable for understanding metabolic pathways and developing inhibitors for therapeutic purposes.

Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15 | |

| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 22 | |

| Carbonic Anhydrase | Mixed | 10 |

Material Science

The compound's unique chemical properties allow it to be used in the development of new materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies.

Case Study:

Research has indicated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine-1-sulfonyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol, we compare it with structurally related compounds from the literature, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects

The evidence highlights compounds such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (Table 1), which share aromatic cores and diverse substituents (e.g., -Cl, -NO₂, -Br). These substituents significantly alter electronic density, steric bulk, and intermolecular interactions, as evidenced by variations in melting points (268–287°C) and spectral data .

| Compound ID | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | -H, -Cl | 466.5 | 268 | 81 |

| 2 | -CH₃, -NO₂ | 545.0 | 287 | 67 |

| 3 | -Br, -OCH₃ | 502.0 | 275 | 73 |

Table 1: Properties of substituted pyridine derivatives from .

In contrast, this compound lacks halogen or nitro groups but incorporates a sulfonamide-linked pyrrolidine. The sulfonyl group may enhance solubility in aqueous media compared to nonpolar substituents like -Br or -CH₃ .

Spectroscopic and Analytical Data

1H NMR and IR spectroscopy are critical for structural validation. For example, pyridine derivatives in exhibit aromatic proton shifts at δ 7.2–8.5 ppm and N-H stretches at ~3300 cm⁻¹ in IR . For this compound, the phenolic -OH is expected to appear as a broad peak near δ 10–12 ppm (1H NMR), while the pyrrolidine protons would resonate at δ 1.5–3.0 ppm. The sulfonyl group’s S=O stretches would appear at ~1150–1350 cm⁻¹ in IR, consistent with sulfonamides .

Biological Activity

2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group and a phenolic moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions within biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cell cycle regulation.

- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound possesses several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. It achieves this by inducing cell cycle arrest and apoptosis in tumor cells. For instance, it has been observed to target cyclin-dependent kinase 2 (CDK2), leading to decreased kinase activity and subsequent tumor growth inhibition .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival .

Case Studies

- In Vitro Studies : A study investigated the effect of the compound on human cancer cell lines, revealing that it significantly reduced cell viability by inducing apoptosis at concentrations as low as 10 µM .

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses (1-10 mg/kg) : Effective in inhibiting tumor growth with minimal toxicity.

- High Doses (20 mg/kg and above) : Increased efficacy but also higher incidence of side effects .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, it affects the G1 phase of the cell cycle, leading to apoptosis in cancer cells.

- Metabolic Pathways : It is metabolized primarily by cytochrome P450 enzymes, which modulate its bioavailability and efficacy .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Anticancer | CDK2 inhibition | Cell cycle arrest, apoptosis |

| Antimicrobial | Disruption of cell wall synthesis | Inhibition of bacterial growth |

| Dose-Dependent Effects | Varies with concentration | Low doses inhibit growth; high doses increase toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-(pyrrolidine-1-sulfonyl)-phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves sulfonylation of the phenolic hydroxyl group using pyrrolidine sulfonyl chloride under basic conditions. For optimization, temperature control (e.g., maintaining 273 K during reagent addition) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agent) are critical. Catalytic benzyltriethylammonium chloride can enhance reaction efficiency in dichloromethane . Post-synthesis, purification via methanol suspension and filtration removes unreacted reagents, achieving yields up to 78% .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methyl and pyrrolidine-sulfonyl groups).

- High-Performance Liquid Chromatography (HPLC) : Employ a methanol-buffer (65:35) mobile phase at pH 4.6 (adjusted with glacial acetic acid) to assess purity, with UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal packing and π-π interactions (e.g., centroid distances of 3.623 Å between aromatic rings) using SHELXL refinement .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Monitor UV-vis spectral changes under accelerated light exposure.

- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the sulfonyl group. Data logging over 6–12 months under these conditions is recommended.

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Crystallographic Data : Analyze hydrogen bonding and π-π stacking (e.g., dihedral angles of 79.6° between aromatic moieties) to correlate structural features with bioactivity .

- Bioisosteric Replacement : Substitute the pyrrolidine-sulfonyl group with morpholine or piperazine analogs to assess potency changes in enzyme inhibition assays .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) based on electron density maps from SHELX-refined structures .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate assays (e.g., IC measurements) across multiple cell lines to account for variability.

- Impurity Profiling : Use HPLC-MS to identify trace impurities (e.g., unreacted starting materials) that may skew bioactivity results .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., MTT assay for cytotoxicity) and adjust for differences in solvent systems (DMSO vs. saline) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen bond donor/acceptor counts from crystallographic data .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation progress in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology.

- Crystallization Control : Seed reactions with micronized crystals to ensure consistent polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.